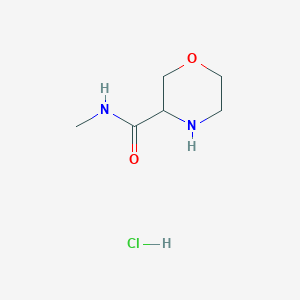

N-Methylmorpholine-3-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Methylmorpholine-3-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2247102-26-5 . It has a molecular weight of 180.63 .

Molecular Structure Analysis

The InChI code for “N-Methylmorpholine-3-carboxamide;hydrochloride” is 1S/C6H12N2O2.ClH/c1-7-6 (9)5-4-10-3-2-8-5;/h5,8H,2-4H2,1H3, (H,7,9);1H .Chemical Reactions Analysis

N-Methylmorpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is also the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .Wissenschaftliche Forschungsanwendungen

Lyocell Fiber Production

N-Methylmorpholine-N-oxide (NMMO) is employed as a solvent in the Lyocell process for producing fibers from cellulose. This process ideally avoids chemical modifications to the pulp or solvent. However, side reactions involving NMMO can lead to byproducts that affect the quality and safety of the fibers, including their color and thermal stability. Understanding these reactions is crucial for optimizing the production process and designing effective stabilizers for the Lyocell system (Rosenau, Potthast, Sixta, & Kosma, 2001).

Crystallography and Molecular Structure

The crystal structure of N-Methylmorpholine betaine hydrochloride and its inclusion compounds, such as with acetonitrile, reveals insights into hydrogen bonding and molecular interactions. These studies are fundamental for understanding the properties of molecular compounds and designing materials with desired characteristics (Dega‐Szafran et al., 2002).

Environmental Remediation

N-Methylmorpholine derivatives have been explored for environmental applications, such as the adsorption of pollutants from water. Modified hydrochars with N-Methylmorpholine functionalities demonstrate significant efficiency in capturing methylene blue and copper ions from aqueous solutions, showcasing the potential for wastewater treatment technologies (Li et al., 2019).

Antimicrobial Agents

Derivatives of N-Methylmorpholine have been synthesized with antimicrobial properties. These compounds, including amide derivatives of pyranone, exhibit significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).

Drug Discovery and Pharmacokinetics

N-Methylmorpholine components have been involved in the study of drug metabolism, particularly in the context of HIV integrase inhibitors. These studies contribute to the understanding of drug disposition and the development of more effective therapeutic agents (Monteagudo et al., 2007).

Safety and Hazards

The safety information for “N-Methylmorpholine-3-carboxamide;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

N-methylmorpholine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-10-3-2-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISXYWCVLXAKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylmorpholine-3-carboxamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)

![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)

![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)